molecular formula C19H19BrN6O8 B12703212 2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate CAS No. 93980-92-8

2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate

Cat. No.: B12703212
CAS No.: 93980-92-8
M. Wt: 539.3 g/mol
InChI Key: WHEBJADACRLPNW-UHFFFAOYSA-N
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Description

2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its azo group, which is responsible for its intense coloration. This compound is also of interest in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate typically involves multiple steps:

    Acetylation of Aniline: The process begins with the acetylation of aniline to form acetanilide.

    Diazotization: The acetanilide is then subjected to diazotization using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 2-bromo-4,6-dinitrophenol to form the azo compound.

    Methoxylation: The resulting compound undergoes methoxylation to introduce the methoxy group.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where substituents can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties due to its unique chemical structure.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The azo group can interact with different molecular targets, leading to changes in their chemical properties. The exact mechanism of action depends on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
  • Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]

Uniqueness

2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vibrant color make it particularly valuable in the dye industry.

Properties

IUPAC Name

2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O8/c1-10(27)22-14-8-16(21-4-5-34-11(2)28)18(33-3)9-15(14)23-24-19-13(20)6-12(25(29)30)7-17(19)26(31)32/h6-9,21H,4-5H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEBJADACRLPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113775
Record name N-[5-[[2-(Acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93980-92-8
Record name N-[5-[[2-(Acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93980-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)amino)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-[[2-(Acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate
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